6alpha-Methyl-11-oxoprogesterone
説明
特性
CAS番号 |
3642-85-1 |
|---|---|
分子式 |
C22H30O3 |
分子量 |
342.5 g/mol |
IUPAC名 |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6,10,13-trimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H30O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,20H,5-9,11H2,1-4H3/t12-,15-,16+,17-,20+,21-,22+/m0/s1 |
InChIキー |
NUSUWEUUEXDJDY-CMYFSFSVSA-N |
SMILES |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)CC4)C)C)C(=O)C |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C)C(=O)C |
正規SMILES |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)CC4)C)C)C(=O)C |
他のCAS番号 |
3642-85-1 |
同義語 |
6alpha-methylpregn-4-ene-3,11,20-trione NSC 17256 NSC-17256 |
製品の起源 |
United States |
類似化合物との比較
Structural Differences :
- MPA lacks the 11-oxo group but includes a 17α-acetoxy substituent , enhancing its oral bioavailability and progestogenic activity.
- 6α-Methyl-11-oxoprogesterone’s 11-oxo group may alter receptor binding affinity or metabolic stability compared to MPA .
2.2 Medroxyprogesterone Acetate Impurity F
Comparison :
- The 5β-dihydro configuration reduces planarity and may decrease progestogenic activity compared to 6α-Methyl-11-oxoprogesterone’s unsaturated structure.
2.3 6β-Methylene Hydroxyprogesterone
Stereochemical Impact :
Comparative Data Table
| Parameter | 6α-Methyl-11-oxoprogesterone | Medroxyprogesterone Acetate (MPA) | MPA Impurity F | 6β-Methylene Hydroxyprogesterone |
|---|---|---|---|---|
| CAS No. | 3642-85-1 | 520-85-4 | 69688-15-9 | Not specified |
| Molecular Formula | C₂₂H₃₀O₃ | C₂₄H₃₄O₄ | C₂₄H₃₆O₄ | C₂₂H₃₀O₃ (inferred) |
| Molecular Weight | 342.47 g/mol | 386.54 g/mol | 388.54 g/mol | ~342 g/mol |
| Key Substituents | 6α-methyl, 11-oxo | 6α-methyl, 17α-acetoxy | 5β-dihydro, 17α-acetoxy | 6β-methylene |
| Applications | Research standard | Clinical progestin | Pharmaceutical impurity | Androgen research |
| Biological Activity | Undefined (research use) | High progestogenic activity | Inactive impurity | Androgenic (hypothesized) |
Research and Regulatory Notes
- 6α-Methyl-11-oxoprogesterone is listed in HMDB (Human Metabolome Database) as a reference standard but lacks clinical use data .
- Structural modifications, such as the 11-oxo group in 6α-Methyl-11-oxoprogesterone, may influence metabolic pathways (e.g., resistance to 11β-hydroxysteroid dehydrogenase) compared to MPA .
Q & A
Basic: How can researchers characterize the structural and stereochemical properties of 6alpha-Methyl-11-oxoprogesterone using spectroscopic methods?
Methodological Answer:
Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, with 2D techniques (COSY, HSQC, HMBC) resolving stereochemical ambiguities. X-ray crystallography provides definitive stereochemical confirmation, particularly for the 6α-methyl and 11-oxo groups. For impurity profiling, high-resolution mass spectrometry (HRMS) coupled with HPLC-UV is recommended to distinguish structural analogs (e.g., 6β-methyl isomers) .
Basic: What are the known biological targets and receptor binding affinities of this compound?
Methodological Answer:
Standardized competitive binding assays (e.g., radioligand displacement using [³H]-progesterone) quantify affinity for progesterone receptors (PR-A/B). Cross-reactivity with glucocorticoid or androgen receptors should be assessed via reporter gene assays. Dose-response curves (EC₅₀/IC₅₀) must account for serum protein binding effects, requiring parallel assays in serum-free vs. serum-containing media .
Advanced: How should researchers design in vitro and in vivo studies to assess the progestogenic activity of this compound while controlling for confounding variables?
Methodological Answer:
- In vitro: Use PR-transfected cell lines (e.g., T47D) with luciferase reporters, normalizing to constitutively active controls (e.g., Renilla luciferase). Include enantiomeric controls (e.g., 6β-methyl analogs) to isolate stereospecific effects.
- In vivo: Employ ovariectomized rodent models with estrogen priming. Confounding variables (e.g., endogenous progesterone fluctuations) require stratification by estrous cycle phase or surgical ablation. Pre-register analysis plans to mitigate post hoc bias .
Advanced: What methodological approaches resolve discrepancies in reported pharmacokinetic (PK) data for this compound across studies?
Methodological Answer:
Conduct a meta-analysis using PRISMA guidelines to harmonize PK parameters (e.g., AUC, Cₘₐₓ). Adjust for covariates via mixed-effects models:
Stratify by administration route (oral vs. subcutaneous).
Normalize doses using allometric scaling.
Account for interspecies differences in metabolic clearance (CYP3A4 vs. CYP2C19 dominance). Sensitivity analyses should exclude outliers from non-GLP-compliant studies .
Basic: What are the common synthetic pathways for this compound, and what are their yield optimization challenges?
Methodological Answer:
Synthesis often starts from progesterone via regioselective C6α-methylation (Grignard addition) followed by 11-ketone oxidation (Jones reagent). Key challenges:
- Yield optimization: Catalytic hydrogenation (Pd/C) of intermediates requires strict anhydrous conditions to prevent over-reduction.
- Impurity control: Monitor for 6β-methyl byproducts via TLC or HPLC; fractional crystallization improves purity. Scale-up necessitates QbD principles to validate critical process parameters .
Advanced: How to conduct a systematic review of this compound’s metabolic stability, incorporating heterogeneous assay conditions from existing literature?
Methodological Answer:
- Search strategy: Use PICO framework—Population (hepatocytes/microsomes), Intervention (incubation conditions), Comparison (species-specific CYP isoforms), Outcome (half-life).
- Data harmonization: Convert reported metrics (e.g., Clint vs. in vitro t₁/₂) using standardized equations. Apply the FINER criteria to exclude studies lacking negative controls.
- Meta-regression: Model variability due to incubation temperature (37°C vs. room temperature) and protein concentration .
Basic: What analytical techniques are validated for quantifying this compound in biological matrices, and what are their LOD/LOQ parameters?
Methodological Answer:
- LC-MS/MS: Validated in plasma with LOD 0.1 ng/mL and LOQ 0.3 ng/mL. Use deuterated internal standards (e.g., d₃-6alpha-Methyl-11-oxoprogesterone) to correct matrix effects.
- ELISA: Cross-reactivity <5% with 17α-hydroxyprogesterone. Validate against LC-MS/MS in a subset of samples to confirm concordance .
Advanced: How to implement robust statistical models to account for batch-to-batch variability in pharmacological assays of this compound?
Methodological Answer:
- Experimental design: Use randomized block designs, assigning each batch to multiple experimental runs.
- Statistical adjustment: Apply linear mixed models (LMMs) with batch as a random effect. Post hoc Tukey-Kramer tests identify outlier batches.
- Quality control: Pre-screen batches via DSC (differential scanning calorimetry) to confirm crystallinity, a critical factor in dissolution variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
